4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a combination of cyano, pyridinyl, oxazolyl, and sulfonamide groups, making it a versatile molecule for scientific research and industrial applications.
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes . The compound may bind to its target, altering its function and leading to downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.
Result of Action
Similar compounds have shown a variety of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions, followed by the introduction of the cyano and pyridinyl groups. The final step usually involves the sulfonation of the benzene ring with diethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the cyano group to other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-cyano-{4-(fur-2-yl)}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
- 4-(4-methylpiperazin-1-ylmethyl)-N-(4-methyl-3-(4-pyridin-3-yl)-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide
Uniqueness
4-(4-cyano-5-{[(pyridin-3-yl)methyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[4-cyano-5-(pyridin-3-ylmethylamino)-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-3-25(4-2)29(26,27)17-9-7-16(8-10-17)19-24-18(12-21)20(28-19)23-14-15-6-5-11-22-13-15/h5-11,13,23H,3-4,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQBZPMHWJSHEKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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